molecular formula C12H12O3 B1335504 (5-Ethyl-1-benzofuran-3-yl)acetic acid CAS No. 882248-24-0

(5-Ethyl-1-benzofuran-3-yl)acetic acid

Cat. No. B1335504
M. Wt: 204.22 g/mol
InChI Key: XIELPSZKUUDDMN-UHFFFAOYSA-N
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Description

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 882248-24-0 . It has a molecular weight of 204.23 and its IUPAC name is (5-ethyl-1-benzofuran-3-yl)acetic acid . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of “(5-Ethyl-1-benzofuran-3-yl)acetic acid” is represented by the linear formula: C12 H12 O3 . The InChI Code for this compound is 1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) .


Chemical Reactions Analysis

Benzofuran derivatives, including “(5-Ethyl-1-benzofuran-3-yl)acetic acid”, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Physical And Chemical Properties Analysis

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a solid substance . It has a molecular weight of 204.23 . The compound is stored at room temperature .

Scientific Research Applications

  • Crystal Structure and Interactions

    • The crystal structure of various benzofuran derivatives, closely related to (5-Ethyl-1-benzofuran-3-yl)acetic acid, has been a significant area of research. The studies reveal that these compounds are stabilized by aromatic π–π interactions between benzene rings of neighboring molecules and by non-classical intermolecular C—H⋯O hydrogen bonds. For instance, Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate exhibits this form of stabilization (Choi et al., 2009).

    • Similarly, 2-(5-Ethyl-3-methyl­sulfanyl-1-benzofuran-2-yl)acetic acid, another related compound, showcases aromatic π–π stacking interactions and inversion-related inter­molecular O—H⋯O hydrogen bonds between adjacent carboxyl groups, emphasizing the role of molecular interactions in defining the crystal structure (Seo et al., 2007).

  • Synthesis and Molecular Structure

    • The synthesis of benzofuran derivatives involves oxidation reactions and hydrolysis processes. For example, Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is prepared through the oxidation of its sulfanyl precursor, showcasing the synthesis pathways and the resulting molecular structures characterized by π–π interactions and C—H⋯O hydrogen bonds (Choi et al., 2009).
  • Pharmaceutical Research and Applications

    • Benzofuran derivatives have been explored for their potential in pharmaceutical applications. The synthesis of benzofuran pyrazole heterocycles, for instance, has shown promising results in analgesic and anti-inflammatory activities. This highlights the potential therapeutic applications of benzofuran derivatives in pain management and inflammation control (Kenchappa & Bodke, 2020).

    • Additionally, the photophysical, DFT, and solvent effect studies on benzofuran derivatives, like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have been conducted. These studies aim to explore the potential of these compounds in luminescence materials, fluorescent probes, and non-linear optical materials, indicating the broad spectrum of applications in material science and bioimaging (Maridevarmath et al., 2019).

properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIELPSZKUUDDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406115
Record name (5-ethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1-benzofuran-3-yl)acetic acid

CAS RN

882248-24-0
Record name (5-ethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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